

A Technical Guide to 7-Bromochroman: Commercial Availability, Synthesis, and Applications

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Compound of Interest

Compound Name: **7-Bromochroman**

Cat. No.: **B152691**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Bromochroman**, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability from various suppliers, provides detailed experimental protocols for its synthesis, and visualizes key chemical transformations and supplier classifications.

Commercial Availability of 7-Bromochroman

7-Bromochroman is commercially available from a number of chemical suppliers. The purity and available quantities can vary, impacting its price. Below is a summary of offerings from several vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	CAS Number	Purity	Available Quantities
ChemUniverse	941710-30-1	97%	100mg, 250mg, 1g
Ivy Fine Chemicals	941710-30-1	Not Specified	100mg, 250mg, 1g, 5g
Alichem	941710-30-1	Not Specified	100mg, 250mg, 1g, 5g
Sunway Pharm	941710-30-1	97%	100mg, 250mg, 1g, 5g

Synthesis of 7-Bromochroman

The synthesis of **7-Bromochroman** can be achieved in a two-step process starting from the commercially available 7-bromo-4-chromone. The first step involves the reduction of the enone system to produce **7-Bromochroman-4-one**, which is then further reduced to yield the final product, **7-Bromochroman**.

Step 1: Synthesis of 7-Bromochroman-4-one

A common method for the synthesis of **7-Bromochroman-4-one** is through the catalytic hydrogenation of 7-bromo-4-chromone.

Experimental Protocol:

- Materials: 7-bromo-4-chromone, Ethanol, Wilkinson's catalyst ($\text{Rh}(\text{PPh}_3)_3\text{Cl}$), Hydrogen gas.
- Procedure:
 - In a suitable pressure vessel, dissolve 7-bromo-4-chromone in ethanol to a concentration of 0.4 mol/L.
 - Add Wilkinson's catalyst (4 mol% relative to the starting material).
 - Seal the vessel and purge with hydrogen gas.
 - Pressurize the vessel with hydrogen gas to 0.3 MPa.
 - Heat the reaction mixture to 70°C and stir for 20 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
 - Remove the catalyst by filtration.

- Concentrate the filtrate under reduced pressure to yield the crude **7-Bromochroman-4-one**.
- The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of **7-Bromochroman** from **7-Bromochroman-4-one**

The conversion of the ketone functionality in **7-Bromochroman-4-one** to a methylene group to yield **7-Bromochroman** can be accomplished via a Wolff-Kishner reduction. This method is particularly suitable for substrates that may be sensitive to acidic conditions.

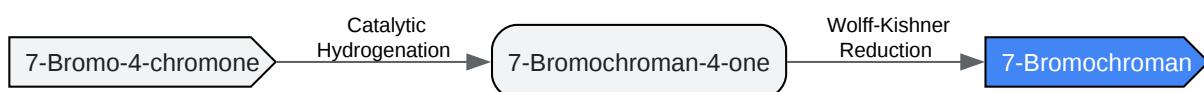
Experimental Protocol (Wolff-Kishner Reduction):

- Materials: **7-Bromochroman-4-one**, Hydrazine hydrate, Potassium hydroxide (KOH), Diethylene glycol.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, combine **7-Bromochroman-4-one**, hydrazine hydrate (4 equivalents), and diethylene glycol.
 - Heat the mixture to 100-120°C for 1-2 hours to allow for the formation of the hydrazone intermediate.
 - Carefully add potassium hydroxide pellets (4 equivalents) to the reaction mixture.
 - Increase the temperature to 190-200°C and allow the mixture to reflux. Water and excess hydrazine will be distilled off.
 - Continue refluxing for 3-5 hours, or until the evolution of nitrogen gas ceases.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture to room temperature and add water.
 - Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude **7-Bromochroman** by column chromatography on silica gel.

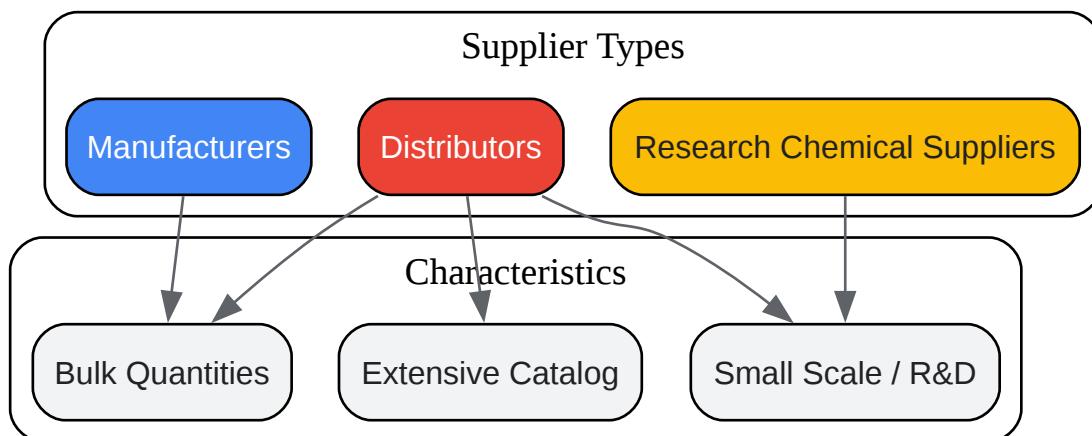
Visualizing the Synthesis and Supplier Landscape

To better understand the synthetic pathway and the commercial landscape, the following diagrams are provided.



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Synthetic pathway to **7-Bromochroman**.



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Categorization of chemical suppliers.

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